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Compound of Interest

Compound Name:

2-carbamimidamidoethyl

carbamimidothioate;dihydrobromid

e

CAS No.: 100130-32-3

Cat. No.: B020805

Get Quote

This guide provides a comprehensive technical overview of VUF 8430 dihydrobromide, a

potent and selective agonist for the histamine H4 receptor (H4R). Designed for researchers,

scientists, and drug development professionals, this document delves into the core

physicochemical properties, mechanism of action, and practical applications of VUF 8430 in

studying H4R signaling and function. The protocols and insights provided herein are grounded

in established scientific literature to ensure technical accuracy and reproducibility.

Core Compound Characteristics
VUF 8430 dihydrobromide is a non-imidazole agonist of the histamine H4 receptor. Its chemical

and physical properties are summarized below.
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Property Value Source(s)

Molecular Formula C4H11N5S·2HBr [1][2][3][4]

Molecular Weight 323.05 g/mol [1][3][4]

CAS Number 100130-32-3 [1][2][3]

Appearance Crystalline solid [2]

Solubility

Soluble in water (up to 100

mM) and DMSO (up to 100

mM)

[2]

Mechanism of Action and Receptor Selectivity
VUF 8430 is a potent and selective agonist for the histamine H4 receptor, a G protein-coupled

receptor (GPCR).[5][6] It exhibits high affinity for the human H4R, with a reported Ki of 31.6 nM

and an EC50 of 50 nM.[5] While it is a powerful tool for studying H4R, it is important to note its

selectivity profile across other histamine receptors. VUF 8430 has been shown to have a 33-

fold selectivity for the H4 receptor over the H3 receptor and demonstrates negligible affinity for

the H1 and H2 receptor subtypes.[6]

The histamine H4 receptor primarily couples to Gi/o proteins, and its activation by agonists like

VUF 8430 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic

AMP (cAMP) levels.[5] Beyond cAMP modulation, H4R activation is known to induce a range of

cellular responses, including intracellular calcium mobilization and activation of the mitogen-

activated protein kinase (MAPK) pathway, particularly ERK.[7][8] These signaling cascades are

central to the physiological and pathophysiological roles of the H4 receptor in the immune

system.

Figure 1: Simplified signaling pathway of the Histamine H4 Receptor upon activation by VUF

8430.

Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments

utilizing VUF 8430 to investigate H4R function. These protocols are intended as a guide and
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may require optimization based on the specific cell line and experimental conditions.

Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of VUF 8430 for

the H4 receptor.

Workflow:

Prepare Membranes from
H4R-expressing cells

Incubate Membranes with
Radioligand and VUF 8430

Separate Bound and
Free Radioligand via Filtration

Quantify Radioactivity

Data Analysis (IC50, Ki)

Click to download full resolution via product page

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

Membrane Preparation:

Culture cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).
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Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with

protease inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

Determine the protein concentration of the membrane preparation.

Assay Setup:

In a 96-well plate, add a constant concentration of a suitable H4R radioligand (e.g., [3H]-

Histamine).

Add increasing concentrations of VUF 8430 dihydrobromide (e.g., from 10⁻¹⁰ M to 10⁻⁵

M).

To determine non-specific binding, add a high concentration of a non-labeled H4R ligand

(e.g., histamine or a selective antagonist) to a set of wells.

Initiate the binding reaction by adding the membrane preparation to each well.

Incubation and Filtration:

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach

equilibrium.

Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using

a cell harvester. This separates the membrane-bound radioligand from the free

radioligand.

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

Quantification and Analysis:

Dry the filter plate and add scintillation cocktail to each well.
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Measure the radioactivity in each well using a scintillation counter.

Subtract the non-specific binding from the total binding to obtain specific binding.

Plot the specific binding as a function of the VUF 8430 concentration and fit the data to a

one-site competition model to determine the IC50 value.

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

cAMP Functional Assay
This protocol measures the ability of VUF 8430 to inhibit forskolin-stimulated cAMP production

in H4R-expressing cells.

Step-by-Step Methodology:

Cell Preparation:

Seed H4R-expressing cells in a 96-well plate and culture overnight.

On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS

with a phosphodiesterase inhibitor like IBMX).

Compound Treatment:

Add increasing concentrations of VUF 8430 dihydrobromide to the wells.

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for

the basal control) to stimulate cAMP production.

Continue the incubation for another 15-30 minutes.

cAMP Measurement:

Lyse the cells and measure the intracellular cAMP levels using a commercially available

kit (e.g., HTRF, AlphaScreen, or ELISA-based assays).
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Data Analysis:

Plot the measured cAMP levels against the concentration of VUF 8430.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the

inhibition of forskolin-stimulated cAMP accumulation.

Chemotaxis Assay
This protocol assesses the ability of VUF 8430 to induce the migration of immune cells, such as

mast cells or dendritic cells, which endogenously express the H4 receptor.

Step-by-Step Methodology:

Cell Preparation:

Isolate or culture the immune cells of interest (e.g., bone marrow-derived mast cells).

Resuspend the cells in a suitable assay medium.

Assay Setup (Boyden Chamber/Transwell Assay):

Place a Transwell insert with a porous membrane (e.g., 5 or 8 µm pores) into the wells of a

24-well plate.[9]

Add different concentrations of VUF 8430 dihydrobromide to the lower chamber. The

assay medium without VUF 8430 serves as a negative control.[9]

Add the cell suspension to the upper chamber of the Transwell insert.[9]

Incubation:

Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration

(typically 2-4 hours).[9]

Quantification of Migrated Cells:

After incubation, remove the Transwell insert.
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The cells that have migrated through the membrane to the lower chamber can be

collected and counted using a hemocytometer or flow cytometry.[9]

Alternatively, the cells on the bottom of the lower well can be stained and quantified.

Data Analysis:

Plot the number of migrated cells against the concentration of VUF 8430 to generate a

chemotactic curve.

Applications in Research and Drug Development
VUF 8430 serves as an invaluable pharmacological tool for:

Target Validation: Confirming the role of the H4 receptor in various cellular and in vivo

models of disease, particularly those related to inflammation and immunity.[8]

Compound Screening: Acting as a reference agonist in high-throughput screening

campaigns to identify novel H4R antagonists or allosteric modulators.

Mechanism of Action Studies: Elucidating the downstream signaling pathways and cellular

functions regulated by H4R activation.[7]

In Vivo Studies: Investigating the physiological and pathophysiological roles of the H4

receptor in animal models of disease, such as allergy, asthma, and autoimmune disorders.[5]

[8]

Conclusion
VUF 8430 dihydrobromide is a potent and selective agonist that has significantly contributed to

our understanding of histamine H4 receptor biology. Its well-characterized pharmacological

profile makes it an essential tool for researchers in both academic and industrial settings. The

experimental protocols outlined in this guide provide a solid foundation for utilizing VUF 8430 to

further explore the therapeutic potential of targeting the H4 receptor.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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